2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid is an organic compound featuring a furan ring substituted with a bromine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The resulting brominated intermediate is then reacted with an appropriate amine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include continuous flow reactors and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols or amines can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the furan ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the furan ring.
Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted furan derivatives, while oxidation can lead to furanones.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-2-(4-chloro-5-methylfuran-2-yl)acetic acid
- 2-Amino-2-(4-fluoro-5-methylfuran-2-yl)acetic acid
- 2-Amino-2-(4-iodo-5-methylfuran-2-yl)acetic acid
Comparison: Compared to its analogs, 2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid may exhibit unique reactivity due to the presence of the bromine atom, which can influence its electronic properties and steric effects. This uniqueness can be leveraged in designing specific reactions or targeting particular biological pathways.
Eigenschaften
Molekularformel |
C7H8BrNO3 |
---|---|
Molekulargewicht |
234.05 g/mol |
IUPAC-Name |
2-amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C7H8BrNO3/c1-3-4(8)2-5(12-3)6(9)7(10)11/h2,6H,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
TXHAQBMLDIRGEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)C(C(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.